Potassium, (diphenylmethyl)-
CAS No.: 10060-17-0
Cat. No.: VC7932930
Molecular Formula: C13H11K
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10060-17-0 |
|---|---|
| Molecular Formula | C13H11K |
| Molecular Weight | 206.32 g/mol |
| IUPAC Name | potassium;phenylmethylbenzene |
| Standard InChI | InChI=1S/C13H11.K/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
| Standard InChI Key | IRAPFUAOCHNONS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+] |
| Canonical SMILES | C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[K+] |
Introduction
Synthesis and Characterization of Potassium, (Diphenylmethyl)-
Synthetic Methodologies
The synthesis of potassium, (diphenylmethyl)- (DPMK) typically involves the reaction of diphenylmethane with potassium in the presence of a reducing agent. A widely adopted protocol involves dissolving elemental potassium in tetrahydrofuran (THF) alongside naphthalene, which acts as an electron-transfer mediator . For instance, a mixture of 4.1 g potassium (104.6 mmol) and 6.6 g naphthalene (51.7 mmol) in 75 mL THF generates a dark green solution, to which 17.4 mL diphenylmethane (104.5 mmol) is added . The resultant dark red DPMK solution is stirred for eight days at room temperature under inert conditions, yielding a concentration of 0.8 mol L ± 0.1 mol L as determined by titration with 3-phenyl-1-propanol .
Alternative routes employ "superbase" mixtures, such as in hexane, to deprotonate diphenylmethane derivatives. This method avoids the need for pre-formed potassium mirrors and facilitates the generation of base-free carbanions . For example, the reaction of with produces a highly delocalized carbanion, as confirmed by multinuclear NMR spectroscopy .
Structural Characterization
Crystallographic studies of DPMK adducts reveal key insights into its coordination geometry. The sodium analogue, (PMDETA = -pentamethyldiethylenetriamine), adopts a monomeric structure with -coordination at the central methyl carbon . The near-planar geometry (Σ angles = 358.6°) at the carbanion center underscores the delocalization of negative charge across the diphenylmethyl framework . While the potassium derivative’s crystal structure remains less documented, spectral comparisons with sodium analogues suggest similar solvation and ion-pairing behavior in ethereal solvents .
Table 1: Comparative Analysis of Organopotassium Compounds
Spectroscopic and Thermodynamic Properties
Ultraviolet-Visible Spectroscopy
The ion-pairing behavior of DPMK in ethereal solvents has been elucidated through ultraviolet-visible (UV-Vis) spectroscopy. In tetrahydrofuran (THF), DPMK exhibits absorption maxima at 418 nm and 448 nm, corresponding to partially solvated contact ion pairs () and solvent-separated ion pairs (), respectively . A bathochromic shift to 432–441 nm occurs in dimethoxyethane (DME), where the higher donor number promotes formation . Thermodynamic parameters derived from variable-temperature studies indicate that the equilibrium is exothermic () and entropy-driven () .
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy quantifies end-group functionalization in DPMK-initiated polymers. The integral ratio between initiator () and end-group () signals determines the functionalization degree ():
where , , and represent proton assignments in the initiator . This method achieves ±2% accuracy, enabling precise control over polymer architectures .
Reactivity and Applications in Organic Synthesis
Base-Mediated Polymerization
DPMK excels as an initiator for anionic polymerization of monomers like furfuryl glycidyl ether (FGE). The number of repeating units () in poly-FGE blocks is calculated via:
where corresponds to furan proton integrals . This approach yields well-defined block copolymers with dispersities () below 1.1, suitable for advanced material applications .
Nucleophilic Substitution Reactions
The diphenylmethyl anion’s nucleophilicity facilitates C–C bond formation in cross-coupling reactions. For example, DPMK reacts with alkyl halides to generate substituted diphenylmethanes, a process critical in pharmaceutical intermediate synthesis . Kinetic studies reveal second-order dependence on DPMK concentration, consistent with a bimolecular mechanism .
Ion Pairing and Solvent Effects
Solvent-Dependent Behavior
In diethyl ether, DPMK exists predominantly as contact ion pairs (), absorbing at 407 nm . Addition of 18-crown-6 ether disrupts ion pairing, shifting the equilibrium toward free ions and enhancing reactivity in SN2 reactions . Conversely, THF stabilizes species, reducing aggregation and improving solubility for macromolecular synthesis .
Table 2: Thermodynamic Parameters for Ion-Pairing Equilibria
| Solvent | Dominant Species | ||
|---|---|---|---|
| THF | -15.2 | 48.1 | , |
| DME | -22.7 | 64.3 | |
| Diethyl ether | -8.9 | 29.4 |
Comparison with Related Organometallic Reagents
DPMK’s reactivity profile bridges the gap between hydrocarbon-soluble organolithium reagents and air-stable organozinc compounds. Unlike triphenylmethyllithium, which forms solvent-separated ion pairs exclusively in DME, DPMK exhibits nuanced equilibria influenced by cation size and solvent polarity . The incorporation of silicon substituents, as in , further modulates basicity and stability, enabling applications in moisture-sensitive reactions .
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